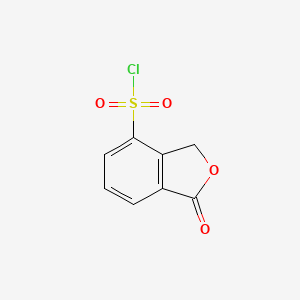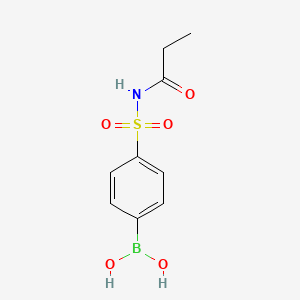
4-(N-Propionylsulfamoyl)phenylboronic acid
Descripción general
Descripción
“4-(N-Propionylsulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C9H12BNO5S . It has a molecular weight of 257.07 g/mol . The IUPAC name for this compound is 4-[(propionylamino)sulfonyl]phenylboronic acid .
Physical And Chemical Properties Analysis
The compound “4-(N-Propionylsulfamoyl)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a complexity of 356 .Aplicaciones Científicas De Investigación
Enrichment of cis-diol Containing Molecules
- Scientific Field: Materials Science
- Summary of Application: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .
Fast Fluorescent Blood Sugar Sensing
- Scientific Field: Carbon Nanomaterials
- Summary of Application: Phenylboric acid functionalized carbon dot (2-FPBA-CD) is used for rapid fluorescent sensing of glucose in blood .
- Methods of Application: The 2-FPBA-CD is synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
- Results: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
Wound-Healing Activity
- Scientific Field: Medical Science
- Summary of Application: Phenylboronic acid-modified hyaluronic acid (HA-PBA) is used for the management of various types of wounds .
- Methods of Application: The HA-PBA forms a type of dynamic covalent bond known as a boronic ester bond .
- Results: This unique system incorporates a boronic ester bond that is not commonly observed in self-healing hydrogel systems .
Gene Editing
- Scientific Field: Biotechnology
- Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
- Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
- Results: The outcomes of this application are not specified in the source .
Selective Enrichment of cis-diol Containing Molecules
- Scientific Field: Chemical Materials Science
- Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
Gene Editing
- Scientific Field: Biotechnology
- Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
- Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
- Results: The outcomes of this application are not specified in the source .
Selective Enrichment of cis-diol Containing Molecules
- Scientific Field: Chemical Materials Science
- Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(propanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYACLFMKWFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656920 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Propionylsulfamoyl)phenylboronic acid | |
CAS RN |
957121-17-4 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



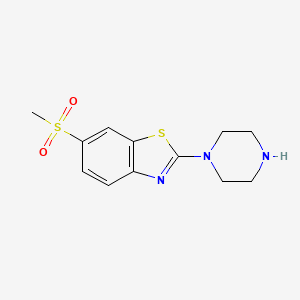
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
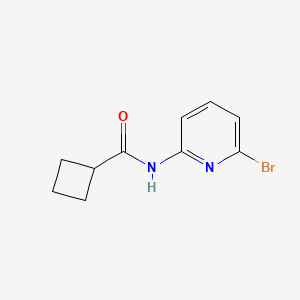
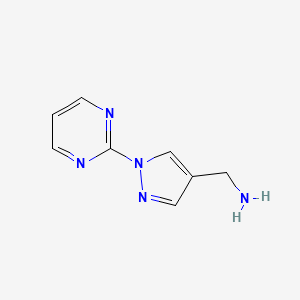
![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
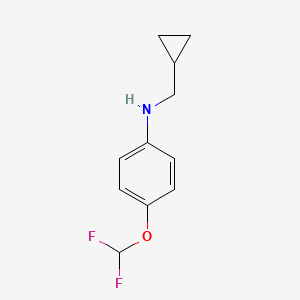
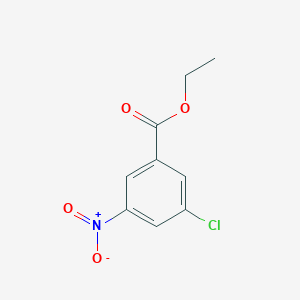
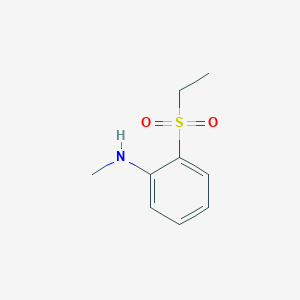
![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
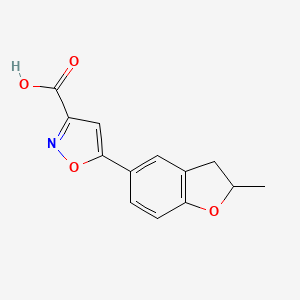
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
